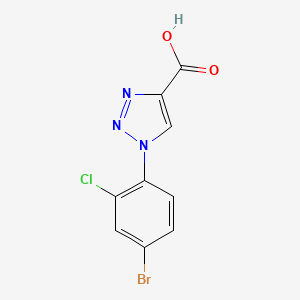

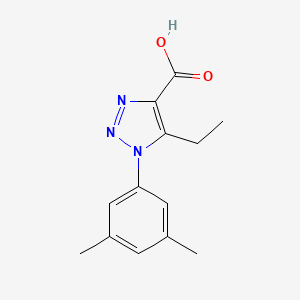

4-Amino-1-propylpyrrolidin-2-one

Overview

Description

4-Amino-1-propylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. Pyrrolidinones, including this compound, are known for their versatile biological activities and are used as intermediates in medicinal and organic chemistry . This compound is part of a broader class of pyrrolidinone derivatives, which have shown significant potential in various pharmaceutical applications .

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Analysis

Biochemical Properties

4-Amino-1-propyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of 4-Amino-1-propyl-2-pyrrolidinone on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior .

Molecular Mechanism

At the molecular level, 4-Amino-1-propyl-2-pyrrolidinone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression, which can alter cellular functions. These molecular interactions are essential for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-propyl-2-pyrrolidinone can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can influence its efficacy, and its degradation products may have different biological activities. Long-term exposure to this compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 4-Amino-1-propyl-2-pyrrolidinone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

4-Amino-1-propyl-2-pyrrolidinone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Amino-1-propyl-2-pyrrolidinone within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can impact its overall efficacy and function .

Subcellular Localization

4-Amino-1-propyl-2-pyrrolidinone’s subcellular localization is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-propylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobutanoic acid with propylamine under specific conditions to form the desired pyrrolidinone ring . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the pyrrolidinone structure .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method ensures consistency and purity, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-propylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidinone derivatives .

Scientific Research Applications

4-Amino-1-propylpyrrolidin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1-propylpyrrolidin-2-one include:

- 4-Amino-1-ethyl-2-pyrrolidinone

- 4-Amino-1-isopropyl-2-pyrrolidinone

- Pyrrolidin-2-one derivatives

Uniqueness

This compound is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity compared to other pyrrolidinone derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name |

4-amino-1-propylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-3-9-5-6(8)4-7(9)10/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSUJYPZJPWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)

![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)